![molecular formula C7H12N8O4 B14364722 2,4,8,10-Tetranitroso-2,4,8,10-tetraazaspiro[5.5]undecane CAS No. 93000-54-5](/img/structure/B14364722.png)
2,4,8,10-Tetranitroso-2,4,8,10-tetraazaspiro[5.5]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,8,10-Tetranitroso-2,4,8,10-tetraazaspiro[55]undecane is a compound known for its unique spirocyclic structure and nitroso functional groups
Análisis De Reacciones Químicas
2,4,8,10-Tetranitroso-2,4,8,10-tetraazaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The nitroso groups can be oxidized to form nitro groups.
Reduction: The nitroso groups can be reduced to amines.
Substitution: The compound can participate in substitution reactions where the nitroso groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,4,8,10-Tetranitroso-2,4,8,10-tetraazaspiro[5.5]undecane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s nitroso groups can interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which 2,4,8,10-Tetranitroso-2,4,8,10-tetraazaspiro[5.5]undecane exerts its effects involves the interaction of its nitroso groups with various molecular targets. These interactions can lead to the formation of reactive intermediates, which can then participate in further chemical reactions. The specific pathways involved depend on the context in which the compound is used.
Comparación Con Compuestos Similares
2,4,8,10-Tetranitroso-2,4,8,10-tetraazaspiro[5.5]undecane can be compared with other spirocyclic compounds and nitroso-containing compounds. Similar compounds include:
2,4,8,10-Tetraoxaspiro[5.5]undecane: Known for its use in polymer synthesis.
3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane: Used in the production of biodegradable polyorthoesters.
The uniqueness of this compound lies in its combination of a spirocyclic structure with multiple nitroso groups, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
93000-54-5 |
|---|---|
Fórmula molecular |
C7H12N8O4 |
Peso molecular |
272.22 g/mol |
Nombre IUPAC |
2,4,8,10-tetranitroso-2,4,8,10-tetrazaspiro[5.5]undecane |
InChI |
InChI=1S/C7H12N8O4/c16-8-12-1-7(2-13(5-12)9-17)3-14(10-18)6-15(4-7)11-19/h1-6H2 |
Clave InChI |
BUJKTFRIMUYVOL-UHFFFAOYSA-N |
SMILES canónico |
C1C2(CN(CN1N=O)N=O)CN(CN(C2)N=O)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


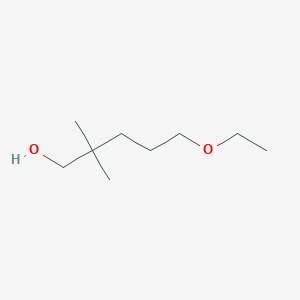
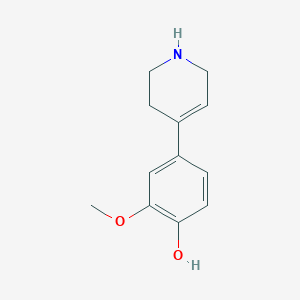
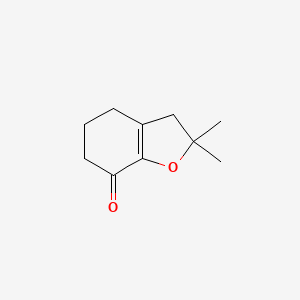
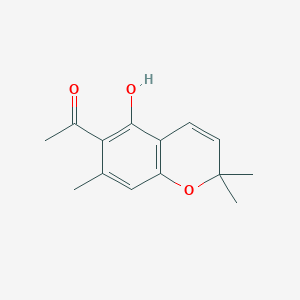
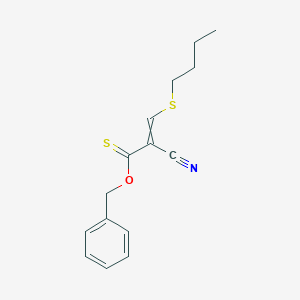
![N-(1-Methylpyrrolidin-2-ylidene)-N'-[2-(naphthalen-1-yl)ethenyl]urea](/img/structure/B14364680.png)
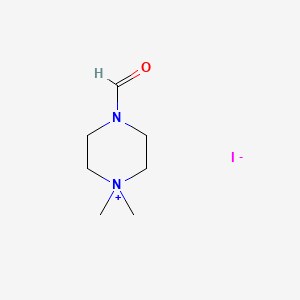
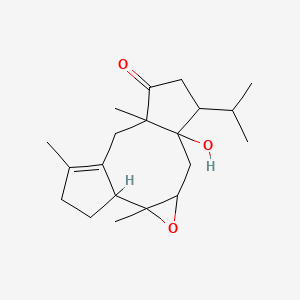


![{3-[Chloro(dimethyl)stannyl]propyl}(dicyclohexyl)phosphane](/img/structure/B14364705.png)
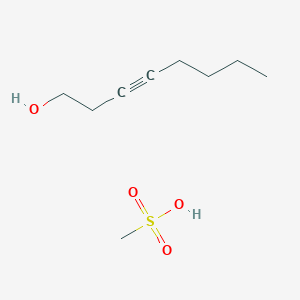
![Methanone, [4,5-dihydro-5-(phenylmethyl)-3-isoxazolyl]phenyl-](/img/structure/B14364720.png)

